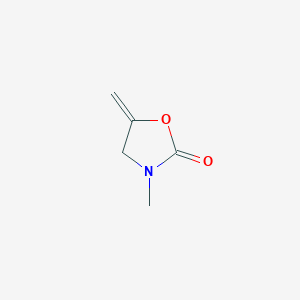
2-Hexadec-7-enylicos-11-enyl octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexadec-7-enylicos-11-enyl octadecanoate is a complex organic compound known for its unique structure and properties It is a long-chain ester that features both hexadec-7-enyl and eicos-11-enyl groups attached to an octadecanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexadec-7-enylicos-11-enyl octadecanoate typically involves esterification reactions. One common method is the reaction between hexadec-7-enyl alcohol and eicos-11-enyl alcohol with octadecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of high-purity reactants and advanced purification techniques such as distillation and chromatography ensures the production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexadec-7-enylicos-11-enyl octadecanoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the hexadec-7-enyl and eicos-11-enyl groups can be oxidized to form epoxides or diols.
Reduction: The ester functional group can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophiles such as ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or diols.
Reduction: Formation of primary alcohols.
Substitution: Formation of amides or carboxylic acids.
Aplicaciones Científicas De Investigación
2-Hexadec-7-enylicos-11-enyl octadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential role in cell membrane structure and function due to its long-chain fatty acid components.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a lubricant additive.
Mecanismo De Acción
The mechanism of action of 2-Hexadec-7-enylicos-11-enyl octadecanoate involves its interaction with biological membranes and enzymes. The long-chain fatty acid components can integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the ester functional group can be hydrolyzed by esterases, releasing the corresponding alcohols and acids, which may have biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Hexadec-7-enyl octadecanoate
- Eicos-11-enyl octadecanoate
- Hexadec-7-enyl eicosanoate
Uniqueness
2-Hexadec-7-enylicos-11-enyl octadecanoate is unique due to the presence of both hexadec-7-enyl and eicos-11-enyl groups, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar esters.
Propiedades
Número CAS |
115365-43-0 |
|---|---|
Fórmula molecular |
C54H104O2 |
Peso molecular |
785.4 g/mol |
Nombre IUPAC |
2-hexadec-7-enylicos-11-enyl octadecanoate |
InChI |
InChI=1S/C54H104O2/c1-4-7-10-13-16-19-22-25-28-30-32-35-38-41-44-47-50-53(49-46-43-40-37-34-31-27-24-21-18-15-12-9-6-3)52-56-54(55)51-48-45-42-39-36-33-29-26-23-20-17-14-11-8-5-2/h25,27-28,31,53H,4-24,26,29-30,32-52H2,1-3H3 |
Clave InChI |
UMXQQDQSXLCIOV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(CCCCCCCCC=CCCCCCCCC)CCCCCCC=CCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


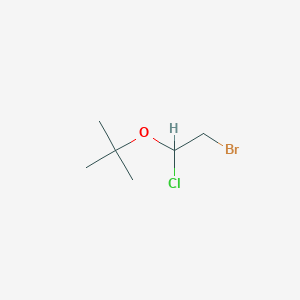

![N~2~,N~4~,N~6~-Tris[(4-methylphenyl)methyl]-1,3,5-triazine-2,4,6-triamine](/img/structure/B14294654.png)
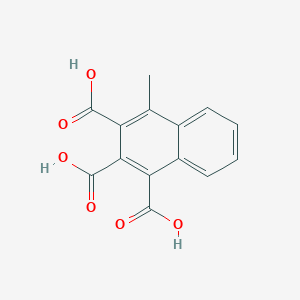
![[1-(Pent-4-en-1-yl)cyclohexyl]methanol](/img/structure/B14294672.png)
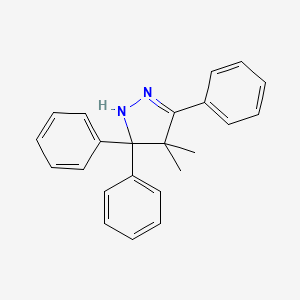
![3-[(Prop-2-en-1-yl)sulfanyl]furan](/img/structure/B14294684.png)
![Dibutyl [2-(methylsulfanyl)ethyl]boronate](/img/structure/B14294686.png)
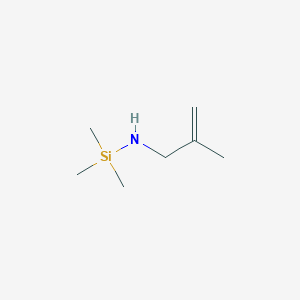
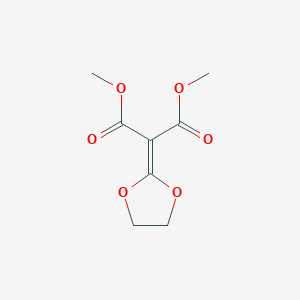
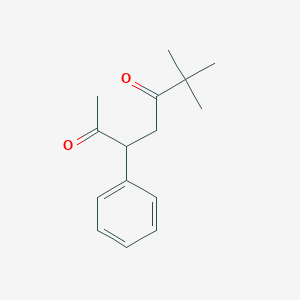
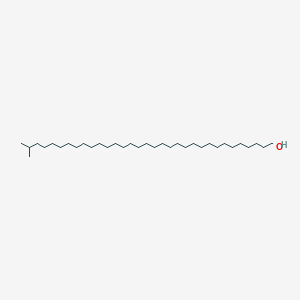
![N,3-Diphenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14294727.png)
